molecular formula C13H11F2N B15337710 (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B15337710
M. Wt: 219.23 g/mol
InChI Key: GBLBQYYSVJCZIX-UHFFFAOYSA-N
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Description

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine is a biphenyl-based building block of interest in advanced chemical research and development. This compound features a benzylamine group on one phenyl ring and two fluorine atoms at the 4 and 4' positions, creating a symmetrical and electron-deficient biphenyl system. The amine functional group makes it a versatile intermediate for constructing more complex molecules via amide bond formation or nucleophilic substitution . The difluorobiphenyl core is a privileged structure in medicinal chemistry and materials science, often used in the design of active pharmaceutical ingredients (APIs) and organic electronic materials. Researchers value this compound for its potential application in developing kinase inhibitors, polymer precursors, and liquid crystals. It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[2-fluoro-5-(4-fluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16/h1-7H,8,16H2

InChI Key

GBLBQYYSVJCZIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4',4-Difluorobiphenyl-3-yl)methanamine typically involves the following steps:

  • Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms at the desired positions.

  • Amination Reaction: The fluorinated biphenyl compound is then subjected to an amination reaction, where an amine group is introduced at the third carbon position. This can be achieved using reagents such as ammonia or primary amines under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of (4',4-Difluorobiphenyl-3-yl)methanamine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

(4',4-Difluorobiphenyl-3-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine derivative.

  • Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amine group.

  • Reduced Amines: Formed through the reduction of the amine group.

  • Substituted Derivatives: Resulting from substitution reactions involving the fluorine atoms.

Scientific Research Applications

(4',4-Difluorobiphenyl-3-yl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

  • Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4',4-Difluorobiphenyl-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorine Substitution

4,4'-Difluorobiphenyl
  • Structure : Lacks the methanamine group at the 3-position.
  • Synthesis : Synthesized via Grignard reaction (73% yield) or Suzuki coupling .
  • Applications : Used as a standard in analytical chemistry and as a building block for materials .
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE)
  • Structure : Contains a ketone group at the 4-position instead of methanamine.
  • Synthesis : Prepared via Suzuki coupling (78% yield) .
  • Properties : Structural studies using SC-XRD and DFT highlight the influence of electron-withdrawing substituents on molecular conformation .
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)
  • Structure : Features a boronate ester at the 4-position and fluorine at the 3-position.
  • Synthesis : Yield of 66% via hydrazine reduction .
  • Properties : Melting point of 52°C; NMR data confirm regioselective substitution .

Methanamine Derivatives with Varied Substitution Patterns

(5-((4'-Fluoro-5-(methylsulfonyl)-[1,1'-biphenyl]-3-yl)sulfonyl)thiazol-2-yl)methanamine (20)
  • Structure : Integrates a sulfonyl-thiazole moiety.
  • Synthesis : Derived from multi-step reactions, yielding >99% purity .
  • Bioactivity : Acts as a lysyl oxidase (LOX) inhibitor, demonstrating the role of sulfonyl groups in enhancing target affinity .
1-([1,1'-Biphenyl]-3-yl)-N-((1-(2-chlorobenzyl)piperidin-4-yl)methyl)methanamine (22)
  • Structure : Combines biphenyl-methanamine with a piperidine-chlorobenzyl group.
  • Synthesis : 47% overall yield via reductive amination and salt formation .
  • Applications : Targets GPCRs, highlighting the versatility of methanamine derivatives in drug design .

Comparison of Physicochemical Properties

Compound Fluorine Positions Functional Groups Melting Point (°C) Yield Key Applications
(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine 4, 4' Methanamine (3-position) N/A ~78%* Synthetic intermediate
4,4'-Difluorobiphenyl 4, 4' None N/A 73% Material science
DFBPE 3', 4' Ketone (4-position) N/A 78% Structural studies
Compound 4f 3 Boronate ester (4-position) 52 66% Suzuki coupling precursor
Compound 20 4' Sulfonyl-thiazole N/A >99% LOX inhibition

*Inferred from analogous Suzuki coupling yields in .

Key Findings from Research

Synthetic Efficiency : Suzuki coupling outperforms Grignard reactions in yield for fluorinated biphenyls (78% vs. 73%) .

Substituent Effects :

  • Electron-withdrawing groups (e.g., sulfonyl in Compound 20) enhance bioactivity but may reduce solubility .
  • Boronate esters (e.g., Compound 4f) improve regioselectivity in cross-coupling reactions .

Structural Flexibility : Methanamine derivatives exhibit broad applicability, from enzyme inhibitors (Compound 20) to GPCR-targeting agents (Compound 22) .

Biological Activity

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine, also known as a biphenyl derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a biphenyl structure substituted with fluorine atoms and a methanamine group, which may influence its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C13H12F2N
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity.

Biological Activity Overview

Research has indicated that biphenyl derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine is still under investigation, but preliminary studies suggest promising interactions with various biological systems.

The mechanisms through which (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine exerts its biological effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : It could influence receptor activity related to neurotransmission or cell signaling.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various biphenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.

CompoundTarget BacteriaMIC (µg/mL)
(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamineStaphylococcus aureus32
ControlE. coli64

Anticancer Activity

In vitro studies using cancer cell lines have shown that (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine can induce apoptosis in MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-715
HeLa>50

Synthesis and Characterization

The synthesis of (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine typically involves:

  • Starting Materials : Appropriate biphenyl precursors.
  • Reagents : Fluorinating agents and amine coupling reagents.
  • Conditions : Refluxing in organic solvents or using microwave-assisted synthesis for efficiency.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by functionalization to introduce the methanamine group. Critical parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling of halogenated precursors .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and regioselectivity .
  • Temperature control : Reactions often proceed at 80–110°C to balance kinetics and side-product formation .
    Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine positions on biphenyl) and methanamine connectivity. Fluorine-induced deshielding in NMR helps verify substituent locations .
  • HPLC-MS : Validates molecular weight (MW: ~235.2 g/mol) and detects trace impurities .
  • FT-IR : Identifies amine (-NH₂) stretching vibrations (~3350 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Employ fume hoods to minimize inhalation risks (GHS H335) .
  • Storage : Store in a dry, cool environment (4–8°C) to prevent degradation .

Advanced Research Questions

Q. How do fluorination patterns influence this compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Lipophilicity : The 4,4'-difluoro substitution increases logP by ~0.5–1.0 units compared to non-fluorinated biphenyl methanamines, enhancing membrane permeability .
  • Electronic effects : Fluorine’s electron-withdrawing nature stabilizes the biphenyl system, altering redox potentials (e.g., ΔE ~0.2 V vs. non-fluorinated analogs) .
  • Comparative data :
CompoundlogPMelting Point (°C)Biological Activity (IC₅₀, nM)
(4,4'-Difluoro[...])methanamine3.2145–148120 ± 15 (Target A)
Non-fluorinated analog2.4130–133250 ± 30 (Target A)
Data inferred from structural analogs in

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes/receptors (e.g., kinase targets). Fluorine substituents enhance hydrophobic interactions in binding pockets .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and pH to minimize false negatives .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) .
  • Solubility optimization : Use co-solvents (e.g., cyclodextrins) for in vitro assays if aqueous solubility is low (<10 µM) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing byproducts during biphenyl coupling .
  • Catalyst recycling : Immobilized Pd catalysts reduce costs and metal contamination in large batches .

Data Contradiction Analysis

Q. Why might reported IC₅₀ values vary between studies for this compound?

  • Methodological Answer :

  • Target heterogeneity : Differences in protein isoforms or post-translational modifications across cell lines .
  • Assay interference : Fluorophores or reducing agents in assays may quench signals or react with the amine group .

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